REACTION_CXSMILES
|
CS(C1C=CC(C(O)=O)=CC=1)(=O)=O.O[C:15]1[C:23]2[N:22]=NN[C:19]=2C=CC=1.[Cl:24][C:25]1[CH:30]=[CH:29][C:28]([CH:31]([C:49]2[CH:54]=[CH:53][C:52]([Cl:55])=[CH:51][CH:50]=2)[N:32]2[CH2:35][CH:34]([NH:36]C(=O)C3C=CC(S(C)(=O)=O)=CC=3)[CH2:33]2)=[CH:27][CH:26]=1>CN(C)C=O.ClCCl>[CH:31]([N:32]=[C:33]=[N:22][CH:23]([CH3:19])[CH3:15])([CH3:49])[CH3:28].[Cl:24][C:25]1[CH:30]=[CH:29][C:28]([CH:31]([C:49]2[CH:54]=[CH:53][C:52]([Cl:55])=[CH:51][CH:50]=2)[N:32]2[CH2:33][CH:34]([NH2:36])[CH2:35]2)=[CH:27][CH:26]=1
|
Name
|
N-{l-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methylsulfonylbenzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CC(C1)NC(C1=CC=C(C=C1)S(=O)(=O)C)=O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
58.5 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
26.4 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.0302 mL |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CC(C1)N)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |